UCPH-101
Overview
Description
UCPH-101 is a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). This compound is known for its ability to modulate glutamate transport in the central nervous system, making it a valuable tool in neuroscience research. This compound has been shown to exhibit high selectivity for EAAT1 over other subtypes, such as EAAT2 and EAAT3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UCPH-101 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to meet the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions: UCPH-101 primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical properties. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with altered pharmacological properties .
Scientific Research Applications
UCPH-101 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of glutamate transport and its inhibition.
Biology: Helps in understanding the role of EAAT1 in cellular processes and neurotransmission.
Medicine: Investigated for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting glutamate transporters.
Mechanism of Action
UCPH-101 exerts its effects by binding to a specific site on the EAAT1 transporter, leading to noncompetitive inhibition. This binding induces a conformational change in the transporter, locking it in an inactive state and preventing the uptake of glutamate. The molecular targets involved include residues in the transmembrane domains of EAAT1, which are crucial for its inhibitory activity .
Comparison with Similar Compounds
UCPH-102: Another selective inhibitor of EAAT1 with similar inhibitory properties but different kinetic profiles.
TBOA (DL-threo-beta-benzyloxyaspartic acid): A competitive inhibitor of EAATs with broader subtype selectivity.
WAY-213613: A selective inhibitor of EAAT2, used for comparative studies with EAAT1 inhibitors
Uniqueness of UCPH-101: this compound is unique due to its high selectivity for EAAT1 and its ability to induce a long-lasting inactive state of the transporter. This makes it a valuable tool for studying the specific role of EAAT1 in glutamate transport and its implications in neurological disorders .
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c1-31-19-11-9-17(10-12-19)25-22(15-28)27(29)32-24-14-18(13-23(30)26(24)25)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,18,25H,13-14,29H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMGNDPBARCLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC5=CC=CC=C54)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649375 | |
Record name | UCPH-101 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118460-77-7 | |
Record name | UCPH-101 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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